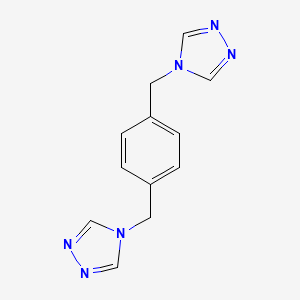
1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene is an organic compound with the molecular formula C12H12N6 It consists of a benzene ring substituted with two 1,2,4-triazol-4-ylmethyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene typically involves the reaction of 1,4-bis(bromomethyl)benzene with 4H-1,2,4-triazole in the presence of a base. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. The general reaction scheme is as follows:
1,4-bis(bromomethyl)benzene+24H-1,2,4-triazoleBase, Solventthis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzene ring and triazole groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole rings may yield triazole N-oxides, while reduction can produce triazole-substituted benzene derivatives.
Scientific Research Applications
1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers.
Medicine: It is being investigated for its potential use in drug design and development.
Industry: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity and magnetism.
Mechanism of Action
The mechanism of action of 1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene depends on its specific application. In coordination chemistry, it acts as a tetradentate ligand, coordinating with metal ions to form stable complexes. The triazole rings and benzene ring provide multiple coordination sites, allowing for the formation of multi-dimensional structures.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene
- 1,4-Bis((4H-1,2,4-triazol-4-yl)ethyl)benzene
- 1,4-Bis((4H-1,2,4-triazol-4-yl)propyl)benzene
Uniqueness
1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene is unique due to its specific substitution pattern and the presence of two triazole rings, which provide multiple coordination sites for metal ions. This makes it particularly useful in the synthesis of complex metal-organic frameworks and coordination polymers.
Properties
Molecular Formula |
C12H12N6 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
4-[[4-(1,2,4-triazol-4-ylmethyl)phenyl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C12H12N6/c1-2-12(6-18-9-15-16-10-18)4-3-11(1)5-17-7-13-14-8-17/h1-4,7-10H,5-6H2 |
InChI Key |
DAUQOVIWDBBXFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NN=C2)CN3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


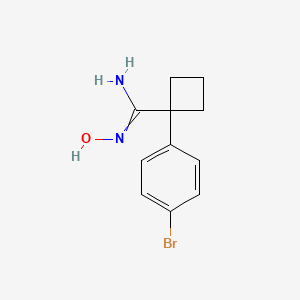


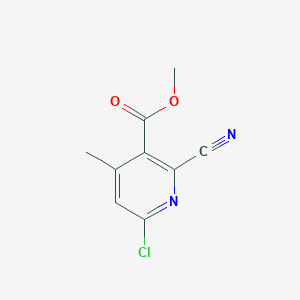
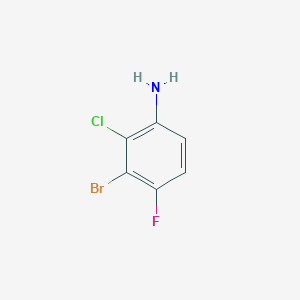
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051615.png)
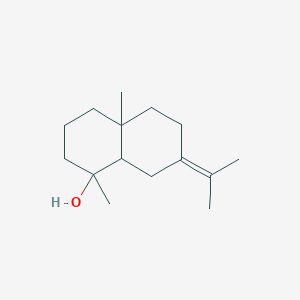
![[(2,6-Dimethylphenyl)methyl]boronic acid](/img/structure/B15051629.png)
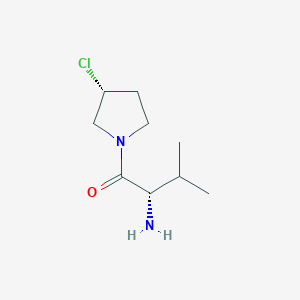
![[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid](/img/structure/B15051643.png)
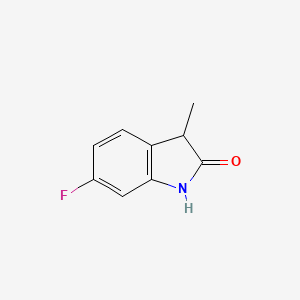

![6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B15051662.png)

